GPBAR-A

Vue d'ensemble

Description

Le récepteur A de l'acide biliaire activé par les protéines G (GPBAR-A), également connu sous le nom de récepteur 1 de l'acide biliaire couplé aux protéines G (GPBAR1), est un récepteur membranaire qui détecte les acides biliaires. Il joue un rôle crucial dans la régulation de divers processus physiologiques, notamment le métabolisme, l'inflammation et la prolifération cellulaire. This compound est une cible thérapeutique importante pour les maladies métaboliques et neurodégénératives, ainsi que pour certains types de cancer .

Applications De Recherche Scientifique

GPBAR-A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study bile acid receptor interactions and signaling pathways.

Biology: Investigated for its role in regulating metabolic processes, inflammation, and cell proliferation.

Medicine: Explored as a therapeutic target for metabolic diseases, neurodegenerative disorders, and certain cancers.

Industry: Utilized in the development of novel drugs and therapeutic agents targeting this compound

Mécanisme D'action

Target of Action

Gpbar-A is a potent agonist of the bile acid receptor GPBAR1 , also known as TGR5 . This receptor is a transmembrane G protein-coupled receptor for bile acids, and it is widely expressed in multiple tissues in humans and rodents . GPBAR1 plays a crucial role in bile homeostasis, metabolism, and inflammation .

Mode of Action

This compound interacts with GPBAR1, inducing an elevation in intracellular cAMP and calcium levels . This interaction results in the stimulation of various downstream signaling pathways. The activation of GPBAR1 by this compound can lead to different effects depending on the specific agonist involved. For instance, the GPBAR agonist R399 has been shown to stimulate cell growth through promoting YAP (Yes-associated Protein) activation . Conversely, GPBAR activation triggered by deoxycholic acid and INT-777, which showed a preference to Gs signaling, inhibited cancer cell progression .

Biochemical Pathways

GPBAR1 regulates cholestasis in a holistic system of liver-gallbladder-gut formation . It acts on pathways involved in inflammation, biliary epithelial barrier permeability, bile acid pool hydrophobicity, and sinusoidal blood flow . In the state of cholestasis, the activation of GPBAR1 could regulate liver inflammation, induce cholangiocyte regeneration to maintain the integrity of the biliary tree, control the hydrophobicity of the bile acid pool, and promote the secretion of bile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its interaction with GPBAR1. As mentioned earlier, the GPBAR agonist R399 stimulates cell growth through promoting YAP activation . On the other hand, GPBAR activation triggered by deoxycholic acid and INT-777 inhibits cancer cell progression .

Action Environment

Environmental factors can influence GPBAR1 gene expression . These factors can potentially affect the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Gpbar-A interacts with several sporadic polar groups to accommodate the amphipathic cholic core of bile acids . It recognizes diverse bile acids in the orthosteric site, and a putative second bile acid binding site with allosteric properties has been identified .

Cellular Effects

This compound influences cell function by activating metabolic pathways governing gluco-lipid homeostasis and energy expenditure . It impacts cell signaling pathways, gene expression, and cellular metabolism through the farnesoid X nuclear receptor (FXR), and fibroblast growth factor 19 (FGF19) in the liver, intestine, brown fat, and muscle .

Molecular Mechanism

This compound exerts its effects at the molecular level through a distinct allosteric connecting mechanism between the ligand binding pocket and the G protein binding site . It involves key residues connecting the ligand binding pocket to the Gs coupling site, and a specific interaction motif localized in intracellular loop 3 .

Temporal Effects in Laboratory Settings

Its unique structural features in bile acid recognition, allosteric effects, and biased signaling suggest potential stability and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that govern gluco-lipid homeostasis and energy expenditure . It interacts with enzymes and cofactors through the farnesoid X nuclear receptor (FXR), influencing metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GPBAR-A implique plusieurs étapes, notamment la préparation de dérivés d'acides biliaires et leur modification ultérieure pour améliorer l'affinité de liaison au récepteur. Les voies de synthèse courantes comprennent l'utilisation de l'acide cholique, de l'acide chénodeoxycholique et de l'acide deoxycholique comme matières premières. Ces acides biliaires subissent des modifications chimiques telles que l'hydroxylation, l'oxydation et l'estérification pour produire des agonistes du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique la synthèse à grande échelle de dérivés d'acides biliaires en utilisant des conditions de réaction optimisées. Cela comprend l'utilisation de matières premières de haute pureté, des températures de réaction contrôlées et des techniques de purification efficaces pour garantir la production d'agonistes de this compound de haute qualité. Des techniques avancées telles que la chromatographie et la cristallisation sont utilisées pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

GPBAR-A subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des réactifs de substitution tels que les halogénoalcanes. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Principaux produits

Les principaux produits formés à partir de ces réactions sont des dérivés d'acides biliaires modifiés avec une affinité de liaison accrue à this compound. Ces dérivés présentent des propriétés pharmacologiques améliorées, ce qui les rend appropriés pour des applications thérapeutiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les interactions des récepteurs des acides biliaires et les voies de signalisation.

Biologie : Investigé pour son rôle dans la régulation des processus métaboliques, de l'inflammation et de la prolifération cellulaire.

Médecine : Exploré comme une cible thérapeutique pour les maladies métaboliques, les troubles neurodégénératifs et certains cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant this compound

Mécanisme d'action

This compound exerce ses effets en se liant aux acides biliaires, ce qui déclenche un changement conformationnel dans le récepteur. Cela active les voies de signalisation en aval, notamment la voie couplée à la protéine Gs et la voie de la β-arrestine. Ces voies régulent divers processus cellulaires, tels que le métabolisme, l'inflammation et la prolifération cellulaire. Les principales cibles moléculaires comprennent la protéine associée à Yes (YAP) et le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) .

Comparaison Avec Des Composés Similaires

GPBAR-A est unique par rapport aux autres récepteurs des acides biliaires en raison de son affinité de liaison spécifique et de ses propriétés de signalisation. Les composés similaires comprennent :

INT-777 : Un dérivé d'acide biliaire semisynthétique qui active préférentiellement la voie de signalisation Gs.

R399 : Un agoniste de this compound qui présente un biais pour la signalisation de la β-arrestine

Ces composés diffèrent par leur liaison au récepteur et leur signalisation en aval, mettant en évidence les propriétés uniques de this compound dans la régulation des processus physiologiques .

Propriétés

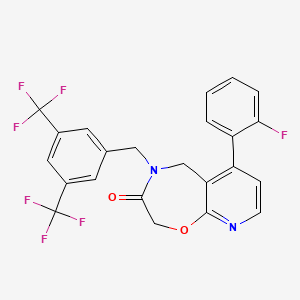

IUPAC Name |

4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gpbar-1 (TGR5) and what is its primary function?

A: Gpbar-1, also known as TGR5, is a membrane-bound G protein-coupled receptor that binds bile acids. [, ] It plays a crucial role in regulating bile acid homeostasis, glucose metabolism, energy expenditure, and inflammatory responses. [, , ]

Q2: How does Gpbar-1 activation influence glucose homeostasis?

A: Gpbar-1 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance. [, ]

Q3: What is the role of Gpbar-1 in energy expenditure?

A: Gpbar-1 activation in brown adipose tissue and skeletal muscle promotes energy expenditure, contributing to the regulation of energy balance. []

Q4: How does Gpbar-1 contribute to the resolution of inflammation?

A: Gpbar-1 activation in macrophages, including Kupffer cells in the liver, can attenuate the release of pro-inflammatory cytokines like TNFα, thus dampening inflammatory responses. []

Q5: What are the downstream signaling pathways activated by Gpbar-1?

A: Gpbar-1 activation primarily leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This, in turn, activates protein kinase A (PKA) and downstream effectors like Rac1, influencing cellular processes such as cytoskeletal rearrangement and gene expression. [, ]

Q6: How does Gpbar-1 activation in cholangiocytes contribute to bile flow?

A: TGR5 is localized in the primary cilium of cholangiocytes, promoting chloride secretion and potentially regulating bile flow in response to changes in bile acid composition and concentration. [, ]

Q7: Is the detailed crystal structure of Gpbar-1 available?

A: Yes, recent studies have elucidated the cryo-EM structures of Gpbar-1 bound to different agonists, including INT-777 and P395, providing insights into its activation mechanism and ligand binding pocket. [, ]

Q8: Have computational studies been used to investigate Gpbar-1?

A: Yes, computational methods like homology modeling, molecular docking, and 3D-QSAR have been employed to predict the structure of Gpbar-1, analyze ligand binding modes, and design novel agonists and antagonists. []

Q9: How do structural modifications of bile acids affect their interaction with Gpbar-1?

A: Studies have shown that modifications to the cholane side chain of bile acids can significantly impact their binding affinity and selectivity for Gpbar-1. [] For example, the introduction of an epoxide ring in the side chain can enhance selectivity towards Gpbar-1 over other bile acid receptors. []

Q10: What structural features contribute to the biased signaling of Gpbar-1 by different ligands?

A: Structural studies have identified specific amino acid residues and regions within the ligand binding pocket of Gpbar-1 that contribute to biased signaling. [, ] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of either Gs or β-arrestin pathways. []

Q11: What is the impact of vertical sleeve gastrectomy (VSG) on Gpbar-1 signaling?

A: Research indicates that VSG surgery in mice leads to increased expression of Gpbar-1 and alters bile acid composition, resulting in enhanced Gpbar-1 signaling in the ileum and brown adipose tissues. [] This contributes to improved glucose control and increased energy expenditure post-surgery. []

Q12: What are the effects of Gpbar-1 activation in preclinical models of non-alcoholic steatohepatitis (NASH)?

A: Studies using Gpbar-1 agonists in preclinical NASH models have demonstrated beneficial effects, including reversal of steatohepatitis, reduced liver fibrosis, and improved insulin sensitivity. [, ]

Q13: Has the efficacy of Gpbar-1 modulation been explored in models of inflammatory bowel disease (IBD)?

A: Yes, studies have shown that Gpbar-1 knockout mice exhibit increased susceptibility to colitis. [] Administration of Gpbar-1 agonists, such as oleanolic acid, has demonstrated efficacy in attenuating colitis symptoms in animal models. []

Q14: What is the role of Gpbar-1 in pancreatic cancer progression?

A: High expression of Gpbar-1 in pancreatic cancer tissues has been linked to poor prognosis and increased lymph node metastasis, suggesting a potential role in tumor progression. []

Q15: Is Gpbar-1 expression a potential biomarker for specific diseases?

A: Yes, research suggests that elevated Gpbar-1 expression in pancreatic cancer tissues could serve as a prognostic biomarker for poor survival. [] Further research is needed to explore its potential as a diagnostic or therapeutic target.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.